molecular formula C9H12N6 B6262208 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine CAS No. 1697830-67-3

1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine

Cat. No.: B6262208
CAS No.: 1697830-67-3
M. Wt: 204.2
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Description

1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, and a piperazine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the use of common reagents suggest that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine has a wide range of scientific research applications:

Comparison with Similar Compounds

1-{[1,2,4]triazolo[1,5-a]pyrazin-5-yl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1697830-67-3

Molecular Formula

C9H12N6

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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